molecular formula C11H12O2 B14451818 {2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene CAS No. 75165-37-6

{2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene

Cat. No.: B14451818
CAS No.: 75165-37-6
M. Wt: 176.21 g/mol
InChI Key: VBNAMOJRWCKHQT-UHFFFAOYSA-N
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Description

{2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75165-37-6

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

2-prop-2-ynoxyethoxybenzene

InChI

InChI=1S/C11H12O2/c1-2-8-12-9-10-13-11-6-4-3-5-7-11/h1,3-7H,8-10H2

InChI Key

VBNAMOJRWCKHQT-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOC1=CC=CC=C1

Origin of Product

United States

Reactivity and Mechanistic Investigations of 2 Prop 2 Yn 1 Yl Oxy Ethoxy Benzene Derivatives

Click Chemistry Transformations

Click chemistry, a concept introduced to describe reactions with high yields, stereospecificity, and broad applicability, has been pivotal in various fields of chemical science. organic-chemistry.orgwikipedia.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands out as a prime example of a click reaction, enabling the efficient synthesis of 1,2,3-triazoles. organic-chemistry.orgnih.gov Propargyl ether derivatives, including those of {2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene, are valuable substrates in these transformations.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl Ether Derivatives

The CuAAC reaction is a highly efficient method for covalently linking molecules, and it has been widely used in bioconjugation, polymer chemistry, and materials science. researchgate.netnih.govresearchgate.net The reaction involves the [3+2] cycloaddition of a terminal alkyne, such as a propargyl ether, and an azide (B81097) in the presence of a copper(I) catalyst to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer. organic-chemistry.orgnih.gov The copper(I) catalyst, often generated in situ from a copper(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate, dramatically accelerates the reaction rate compared to the uncatalyzed thermal Huisgen cycloaddition. organic-chemistry.orgacs.org

The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. organic-chemistry.orgresearchgate.net This process is robust, often proceeding under mild, aqueous conditions and tolerating a wide array of functional groups. organic-chemistry.orgacs.org In the context of this compound derivatives, the terminal alkyne of the propargyl group serves as a handle for conjugation. For instance, eugenol (B1671780) analogs bearing a propargyl ether moiety, such as 1-allyl-3-methoxy-2-(prop-2-yn-1-yloxy)benzene, have been successfully reacted with various benzylic azides via CuAAC to produce a library of compounds with 1,2,3-triazole functionalities in good to excellent yields (48-93%). researchgate.net

Substrate Scope and Efficiency in Click Reactions Involving Propargyl Ethers

The CuAAC reaction exhibits a broad substrate scope, making it a versatile tool for synthesis. mdpi.com Propargyl ether derivatives can be coupled with a wide variety of organic azides. The efficiency of the reaction is generally high, often providing near-quantitative yields of the triazole product. acs.org However, the reaction's success can be influenced by several factors, including the choice of catalyst, ligands, and reaction conditions. researchgate.net

Ligands are often used to stabilize the Cu(I) oxidation state and prevent catalyst disproportionation, which can enhance reaction efficiency. researchgate.netscispace.com The reaction is compatible with numerous functional groups and has been successfully applied in the synthesis of complex molecules, including polymers and bioconjugates. researchgate.netmdpi.com For example, the CuAAC-based coupling of a sugar azide with a propargyl building block was reported to yield the mono-coupling product in a respectable yield of almost 80%. nih.gov The table below illustrates the versatility of the CuAAC reaction with various propargyl ethers and azides.

Alkyne Substrate (Propargyl Ether Derivative)Azide SubstrateCatalyst SystemYield (%)Reference
1-allyl-3-methoxy-2-(prop-2-yn-1-yloxy)benzeneVarious Benzylic AzidesCu(I)48-93 researchgate.net
Propargyl-terminated building blockSugar AzideCu(I)~80 nih.gov
Phenylacetylene (model alkyne)Benzyl (B1604629) AzideCu₂O nanoparticles in glycerol94-97 mdpi.com
Propargyl AcrylateNot specifiedNot specifiedNot specified mdpi.com

Exploration of Non-Copper Catalysts and Side Reactions in Click Chemistry

While highly efficient, the cytotoxicity of copper has prompted the development of copper-free click chemistry alternatives, particularly for biological applications. researchgate.netwikipedia.org One prominent method is the strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes strained cyclooctynes that react spontaneously with azides without the need for a catalyst. wikipedia.orgsigmaaldrich.comnih.gov The ring strain of the cyclooctyne (B158145) (e.g., DIFO, DIBO) provides the driving force for the reaction. wikipedia.org Other transition metals, such as Ruthenium (Ru), have also been explored as catalysts, which can lead to different regioselectivity, favoring the 1,5-disubstituted triazole product. nih.gov

Side reactions can occur under certain CuAAC conditions. At higher temperatures, the Cu(I) catalyst can promote the homo-coupling of terminal alkynes (Glaser coupling) to form diynes. nih.gov Additionally, studies have shown that aromatic propargyl ethers may be cleaved under CuAAC conditions to yield the corresponding phenol (B47542). nih.gov The propensity for these side reactions appears to be sensitive to the specific alkyne substrate and the reaction temperature, with the dimerization of terminal alkynes being less relevant for typical click reactions conducted at lower temperatures. nih.gov

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma bond across a conjugated system. The Claisen rearrangement, a acs.orgacs.org-sigmatropic rearrangement, is a powerful carbon-carbon bond-forming reaction, particularly for aryl propargyl ethers. rsc.orgmasterorganicchemistry.com

Claisen Rearrangement of Aryl Propargyl Ethers

The Claisen rearrangement of an aryl propargyl ether involves a concerted, pericyclic transition state where the propargyl group migrates from the oxygen atom to an ortho position of the aromatic ring. masterorganicchemistry.comorganic-chemistry.org This thermal rearrangement typically requires high temperatures and results in the formation of an ortho-allenyl cyclohexadienone intermediate. nsf.govacs.org This intermediate is not stable and rapidly undergoes subsequent transformations to rearomatize. organic-chemistry.org

Competing Reaction Cascades and Product Distribution Following Claisen Rearrangements

For unsymmetrical aryl propargyl ethers, the initial Claisen rearrangement can occur at two different ortho positions, leading to competing reaction cascades and a distribution of products. acs.orgnsf.govnih.gov The regioselectivity and the final product structure are heavily influenced by the substituents on the aromatic ring. nsf.govacs.org

Computational and experimental studies have elucidated these competing pathways. acs.orgnsf.govacs.orgnih.gov

Pathway A (Rearrangement to a substituted ortho carbon): When the rearrangement occurs at a substituted ortho-carbon, the resulting allene (B1206475) intermediate can undergo an intramolecular Diels-Alder reaction. This pathway leads to the formation of a complex tricyclo[3.2.1.0]octane core. nsf.govnih.gov

Pathway B (Rearrangement to an unsubstituted ortho carbon): If the rearrangement occurs at an unsubstituted ortho-carbon, the intermediate allene can tautomerize. This is followed by a 1,5-hydrogen shift and an electrocyclization to yield a benzopyran derivative. nsf.gov

The distribution between these products is governed by the kinetic barriers of the rate-determining Claisen rearrangement steps. acs.orgnsf.gov Substituents on the aryl ring can influence the Gibbs free energy barrier, thus directing the reaction towards one pathway over the other. nsf.gov For example, an electron-withdrawing nitro group can lower the energy barrier and favor rearrangement at a specific ortho position due to electronic effects. nsf.gov

The following table summarizes the outcomes of these competing cascades.

Rearrangement PositionKey IntermediateSubsequent ReactionsFinal Product Core StructureReference
Substituted Ortho CarbonAllenyl cyclohexadienone (cannot tautomerize)Intramolecular Diels-AlderTricyclo[3.2.1.0]octane nsf.govnih.gov
Unsubstituted Ortho CarbonAllenyl cyclohexadienone (can tautomerize)Tautomerization, 1,5-H shift, ElectrocyclizationBenzopyran nsf.gov

Influence of Substituents and Solvent Effects on Reactivity and Regioselectivity

The reactivity of the alkyne moiety in this compound and its derivatives is significantly influenced by both the electronic nature of substituents on the aromatic ring and the properties of the solvent used for the reaction. Substituents on the benzene (B151609) ring can alter the electron density of the entire molecule, including the propargyl group, thereby affecting the rates and outcomes of reactions. For instance, electron-withdrawing groups on the phenol ring can enhance the stability of a corresponding phenoxide ion, which may facilitate certain synthetic pathways. plos.org Conversely, electron-donating groups may impact reactivity in other types of transformations.

In reactions involving the formation of cationic intermediates, such as propargylic substitution, the electronic properties of aromatic substituents play a crucial role in stabilizing or destabilizing the carbocation. rsc.org While specific studies on this compound are not prevalent, research on analogous propargylic systems shows that substituents at the propargylic position itself have a profound effect on both reactivity and stereoselectivity. nih.govacs.org

The choice of solvent is equally critical in determining the course of the reaction. Solvent polarity, coordinating ability, and protic or aprotic nature can dictate reaction efficiency and selectivity. Strongly coordinating solvents like tetrahydrofuran (B95107) (THF) or diethyl ether can sometimes hinder catalytic activity by competing for coordination sites on a metal catalyst, leading to incomplete transformations. rsc.org In contrast, non-coordinating solvents such as dichloromethane (B109758) are often found to be more suitable for such reactions. rsc.org For certain cyclization reactions, the use of polar aprotic media like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) has been shown to be mandatory for success, whereas polar protic solvents like methanol (B129727) can yield poor results. rsc.org The optimal solvent is highly dependent on the specific reaction mechanism. For example, in some iron(III)-catalyzed propargylations, acetonitrile (B52724) (CH3CN) was found to provide the highest yields. rsc.org

The following table summarizes the general effects of substituents and solvents on the reactivity of propargylic ethers based on established research findings.

Table 1: Influence of Substituents and Solvents on Propargylic Ether Reactivity

Factor Type General Effect on Reactivity and Regioselectivity
Substituents Electron-Withdrawing Groups (on aryl ring) Can stabilize anionic intermediates; may destabilize carbocationic intermediates. plos.org
Electron-Donating Groups (on aryl ring) May stabilize carbocationic intermediates; can influence nucleophilicity of the system.
Propargylic Substituents Significantly controls enantioselectivity and can reverse stereoselectivity in substitution reactions. nih.govacs.org
Solvents Strongly Coordinating (e.g., THF, ether) May decrease reaction rates or lead to incomplete conversion in metal-catalyzed reactions. rsc.org
Non-Coordinating (e.g., Dichloromethane) Often preferred for catalytic reactions to avoid interference with the catalyst. rsc.org
Polar Aprotic (e.g., DMF, DMSO) Can be essential for promoting certain cyclization or substitution pathways. rsc.org

Catalytic Functionalization of Alkyne Moieties

The terminal alkyne of the propargyl group in this compound is a versatile functional handle for a wide array of catalytic transformations. These reactions enable the construction of complex molecular architectures and the introduction of new functional groups with high efficiency and selectivity.

Hydroazidation and Related Hydrofunctionalization Reactions of Propargylic Ethers

Hydroazidation, the addition of a hydrogen atom and an azide group across the carbon-carbon triple bond, represents a powerful method for introducing nitrogen-containing functionality. While the direct anti-Markovnikov hydroazidation of unactivated olefins has been developed, similar transformations for alkynes, including propargylic ethers, are of significant synthetic interest. bohrium.com Such reactions can potentially proceed through a radical mechanism, where an azido (B1232118) radical adds to the alkyne, followed by a hydrogen atom transfer step that determines the regioselectivity. bohrium.com This pathway could provide access to vinyl azides, which are valuable synthetic intermediates.

Related hydrofunctionalization reactions, such as the hydroxylation of tertiary propargylic C–H bonds, have been achieved enantioselectively using manganese-based catalysts. chemistryviews.org This demonstrates the potential for functionalizing positions adjacent to the alkyne, leading to the formation of chiral alcohols. chemistryviews.org Furthermore, the reaction of propargylic alcohols with thiols to form propargyl thioethers highlights another form of hydrofunctionalization, proceeding through a carbocation intermediate. acs.org These examples underscore the broad scope of hydrofunctionalization reactions applicable to propargylic systems.

Cycloaddition Reactions Leading to Aromatic Heterocycles

The propargyl group is an excellent building block for the synthesis of various heterocyclic compounds through cycloaddition reactions. researchgate.netresearchgate.net The activated triple bond can participate as a dipolarophile or dienophile in reactions with 1,3-dipoles or dienes to construct five- and six-membered rings.

Coinage metals, particularly gold and silver, are frequently employed as catalysts to facilitate these transformations due to their π-acidic nature, which activates the alkyne toward nucleophilic attack. acs.org For example, gold-catalyzed reactions of N-propargylcarboxamides are known to produce oxazoles. acs.org In a similar vein, the divergent cyclization of N-propargyl hydrazides can be directed by the choice of metal catalyst; gold complexes can promote a 6-exo-dig oxyauration to yield researchgate.netresearchgate.netrsc.orgoxadiazines, while silver catalysts can lead to N-acyl pyrazoles. acs.org

Diels-Alder reactions involving five-membered heterocycles like 2,5-dimethylfuran (B142691) have been shown to proceed with N-arylmaleimides, yielding bicyclic adducts. nih.gov The alkyne in this compound could similarly react with suitable dienes to form aromatic or partially saturated six-membered rings. These cycloaddition strategies provide a modular and efficient route to a diverse range of aromatic heterocycles.

Table 2: Examples of Cycloaddition Reactions for Heterocycle Synthesis

Reaction Type Reactant Partner Catalyst (Typical) Resulting Heterocycle
[3+2] Cycloaddition Azides Copper(I) or Ruthenium Triazoles
[3+2] Cycloaddition Nitrones - Isoxazolines
Intramolecular Cyclization N-Propargyl Hydrazides Gold(I) researchgate.netresearchgate.netrsc.orgOxadiazines acs.org
Intramolecular Cyclization N-Propargyl Hydrazides Silver(I) N-Acyl Pyrazoles acs.org

Electrophilic Activation of Carbon-Carbon Triple Bonds in Propargylic Systems

The carbon-carbon triple bond in propargylic systems can be rendered more susceptible to nucleophilic attack through activation with an electrophile. This strategy is central to many synthetic transformations. Lewis acids and transition metals are commonly used as electrophilic activators. rsc.orgresearchgate.net

Activation can occur through two primary mechanisms: π-activation and σ-activation. In π-activation, a metal catalyst (e.g., Au, Ag, Pd) coordinates to the π-system of the alkyne. This coordination withdraws electron density from the triple bond, making it more electrophilic and vulnerable to attack by a nucleophile. researchgate.net

Alternatively, σ-activation can occur, particularly in systems that can form stable propargylic cations. researchgate.net For propargylic ethers, the ether oxygen can be protonated by a Brønsted acid or coordinated by a Lewis acid, which facilitates the cleavage of the C-O bond to generate a propargylic carbocation. researchgate.net This highly reactive intermediate can then be trapped by various nucleophiles. Research on μ-η³-allenyl/propargyl dipalladium complexes has shown that electrophiles can add directly to the central carbon of the propargyl ligand, leading to new carbon-carbon bond formation. nih.gov This highlights the diverse ways in which the propargyl unit can be activated to participate in a wide range of chemical reactions.

Advanced Synthetic Applications and Material Science Contributions of 2 Prop 2 Yn 1 Yl Oxy Ethoxy Benzene Structural Motifs

Construction of Complex Aromatic Architectures

The terminal alkyne functionality of {2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene is a key handle for constructing elaborate aromatic structures through various transition metal-catalyzed reactions. These methods allow for the atom-economical assembly of polysubstituted benzene (B151609) rings, which are challenging to synthesize through traditional electrophilic aromatic substitution routes.

Regioselective Benzannulation Reactions for Novel Aromatic Systems

Benzannulation reactions, which involve the formation of a new benzene ring fused to an existing molecular framework, represent a powerful strategy for synthesizing polycyclic aromatic compounds. The alkyne group in this compound can participate as a key component in these transformations. Transition metal-catalyzed alkyne annulation has emerged as a highly efficient method for creating diverse cyclic structures. researchgate.netrsc.org Methodologies involving catalysts based on palladium, rhodium, and gold can activate the alkyne for participation in cascade reactions that build the new aromatic ring with high regio- and stereoselectivity. researchgate.net

Another approach is the arene-alkene photocycloaddition, where upon photochemical excitation, a benzene derivative can react with an alkene. nih.gov While not a direct benzannulation of the alkyne itself, the phenoxy moiety of the title compound could potentially participate in ortho, meta, or para photocycloaddition reactions, leading to complex polycyclic systems after subsequent rearrangement of the initial cycloadducts. nih.gov These methods provide pathways to novel aromatic systems that are integral to materials science and medicinal chemistry.

Synthesis of Highly Substituted Benzene Derivatives via Alkyne Cyclotrimerizations

The transition-metal-catalyzed [2+2+2] cycloaddition of three alkyne units is one of the most potent and atom-economical methods for the direct synthesis of highly substituted benzene derivatives. thieme-connect.com This reaction allows for the rapid assembly of complex aromatic cores from simple, non-aromatic precursors. nih.gov The this compound molecule can serve as one of the three alkyne components in a cross-cyclotrimerization reaction, leading to precisely substituted benzene rings.

Catalysts based on rhodium and cobalt have been extensively studied for this transformation. nih.govnih.gov A significant challenge in cross-cyclotrimerizations involving two or three different alkynes is controlling the chemoselectivity and regioselectivity. nih.govrsc.org The outcome is often governed by the electronic and steric properties of the alkyne substituents and the choice of catalyst and ligands. nih.govacs.org For instance, cationic rhodium(I) complexes with bidentate phosphine (B1218219) ligands like BINAP have shown high efficiency and selectivity. thieme-connect.comamazonaws.com Similarly, cobalt catalysts, which have been studied since the pioneering work of Reppe, can be tuned to favor specific regioisomers. nih.govnih.gov Polymer-supported cobalt catalysts have demonstrated high regioselectivity for the formation of 1,3,5-triarylbenzenes from terminal aryl alkynes. nih.govresearchgate.net

Table 1: Comparison of Catalysts in [2+2+2] Alkyne Cyclotrimerization for Benzene Synthesis
Catalyst SystemTypical SubstratesKey AdvantagesObserved RegioselectivityReference
Cationic Rh(I)/BINAPTerminal and Internal Alkynes, DiynesHigh activity, mild reaction conditions, potential for asymmetric synthesis.Generally favors 1,2,4- and 1,3,5-isomers; can be ligand-controlled. thieme-connect.comacs.org
CpCo(L2) (e.g., L=PPh3, CO)Terminal and Internal AlkynesRobust, well-studied, can catalyze reactions with a broad range of substrates.Often forms mixtures; selectivity depends on alkyne electronics and sterics. nih.govresearchgate.net
Polymer-Supported CoCl2Terminal Aryl AlkynesReusable, heterogeneous catalyst, high regioselectivity for specific isomers.Highly selective for 1,3,5-triarylbenzene products. nih.govresearchgate.net
Ru(II)-ComplexesDiynes and Terminal AlkynesAir-stable, efficient for one-pot synthesis.High chemoselectivity in cross-cycloadditions. rsc.org

By carefully selecting the reaction partners and catalytic system, the this compound motif can be incorporated into multifunctional aromatic platforms suitable for applications in organic electronics and materials science. rsc.org

Carbon-Carbon Bond Cleavage and Formation in Zirconacycles for Aromatic Synthesis

Zirconocene-mediated coupling of unsaturated molecules provides a versatile route to a variety of organic structures. When two alkyne molecules react with a zirconocene (B1252598) equivalent like "Cp₂Zr", they form a five-membered zirconacyclopentadiene. This intermediate is highly reactive and can undergo insertion reactions with a third unsaturated molecule, such as another alkyne or a nitrile, to generate a larger zirconacycle that can be converted into a benzene or pyridine (B92270) derivative, respectively. oup.comnih.gov

This methodology allows for the controlled, stepwise construction of a highly substituted aromatic ring from three different unsaturated components. oup.com The alkyne of this compound could be used as one of the initial alkyne components to form the zirconacyclopentadiene. Subsequent reaction with a different alkyne and then cleavage of the resulting intermediate would yield a hexasubstituted benzene. A unique feature of this chemistry is the potential for reversible carbon-carbon bond formation, which can be exploited in the high-yield synthesis of macrocycles. acs.org The combination of C-C bond cleavage and formation on the zirconocene template provides a powerful tool for assembling complex aromatic molecules with excellent selectivity. oup.comrsc.org

Polymer and Dendrimer Chemistry

The propargyl group is a valuable functional handle for synthesizing advanced polymers and dendrimers. Its ability to participate in highly efficient reactions like "click chemistry" and thermal cyclization makes this compound an attractive monomer or building block for creating complex, well-defined macromolecular architectures.

Incorporation of Alkyne-Functionalized Aryl Ethers into Polymer Platforms

Alkyne-functionalized monomers such as this compound can be incorporated into a variety of polymer backbones to impart specific properties or to serve as sites for post-polymerization modification. For instance, poly(arylene ether)s, a class of high-performance thermoplastics, can be synthesized with pendent propargyl groups. core.ac.uk These groups can undergo thermal curing at elevated temperatures, leading to a cross-linked network with enhanced thermal stability and mechanical properties.

The polymerization of alkynes can also lead to conjugated polymers. oup.com Depending on the catalytic system and reaction, polymers with backbones containing double bonds (polyacetylenes) or aromatic systems (polyarylenes via polycyclotrimerization) can be formed. oup.com Furthermore, the terminal alkyne allows for its use in click polymerization reactions, such as the copper-catalyzed azide-alkyne click polymerization, to produce functional polymers like polytriazoles. oup.com The incorporation of the flexible ethoxy-benzene side chain can influence the polymer's solubility, processability, and final material properties.

Table 2: Polymerization Strategies Involving Alkyne-Functionalized Monomers
Polymerization MethodResulting Polymer TypeRole of Alkyne GroupKey FeaturesReference
Chain-growth or Step-growth PolycondensationPolyethers, Polyesters, Poly(arylene ether)sPendent functional group for cross-linkingCreates thermosets with high thermal stability and mechanical strength. core.ac.uk
Alkyne Metathesis or Catalytic PolymerizationPolyacetylenesMonomer unit forming a conjugated backboneProduces conductive or semi-conductive polymers. oup.com
PolycyclotrimerizationHyperbranched PolyarylenesMonomer unit forming aromatic rings in backboneCreates highly branched, soluble polymers with good thermal stability. oup.com
Azide-Alkyne Click PolymerizationPolytriazolesCo-monomer unit for step-growth polymerizationHigh efficiency, mild conditions, functional group tolerance. oup.com

Synthesis of Dendritic Architectures via Click Chemistry with Propargyl Derivatives

Dendrimers are perfectly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Their synthesis, however, can be synthetically demanding. nih.gov The advent of "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized the field by providing a highly efficient and orthogonal ligation strategy. nih.govrsc.org This reaction forms a stable 1,2,3-triazole linkage under mild conditions with near-quantitative yields and high functional group tolerance. nih.govrsc.org

The terminal alkyne of this compound makes it an ideal component for dendrimer construction using the CuAAC reaction. researchgate.net In a convergent synthesis approach, the molecule can be attached to the periphery of a growing dendron (a wedge-shaped section of a dendrimer). koreascience.krnih.gov These dendrons are then "clicked" onto a multifunctional core in the final step. Alternatively, in a divergent synthesis , a core molecule functionalized with multiple this compound units could be used as a starting point, with subsequent generations of azide-functionalized monomers being added iteratively. nih.gov The reliability of the click reaction is crucial for achieving the high purity required for well-defined dendritic structures. nih.govnih.gov In some cases, particularly for biological applications, copper-free alternatives like strain-promoted alkyne-azide cycloaddition (SPAAC) are employed to avoid metal contamination. acs.org

Supramolecular Assembly and Self-Assembled Systems

The architecture of this compound, with its distinct aromatic and propargyl ether components, provides a foundation for the construction of complex supramolecular assemblies. The non-covalent interactions involving these moieties are pivotal in directing the self-assembly process, leading to ordered structures with potential applications in materials science.

Role of Aromatic Moieties in Enhancing Intermolecular Interactions

The benzene ring in this compound is a key player in the formation of supramolecular structures through various non-covalent interactions. These interactions, while individually weak, collectively contribute to the stability and organization of the resulting assemblies.

π-π Stacking Interactions: Aromatic rings can interact through π-π stacking, a phenomenon driven by the overlapping of p-orbitals in π-conjugated systems. researchgate.net This type of interaction is crucial in the stabilization of DNA and protein structures and is widely exploited in supramolecular chemistry. researchgate.net The benzene moiety of this compound can engage in several stacking conformations, including face-to-face, T-shaped, and offset-stacked arrangements. researchgate.net The preferred conformation is often one that minimizes electron repulsion. researchgate.net The strength of these interactions can be influenced by substituents on the aromatic ring, which can alter the electron distribution. researchgate.net

The presence of the aromatic moiety can significantly influence the dynamic behavior of supramolecular assemblies. Studies have shown that increasing the aromaticity within a system can make the resulting assemblies less sensitive to temperature changes. nih.gov This suggests that the π-π and van der Waals interactions provided by the benzene ring in this compound can impart thermal stability to the supramolecular structures it forms.

Interaction TypeDescriptionTypical Energy (kJ/mol)
π-π Stacking Attractive non-covalent interaction between aromatic rings.4-50
Van der Waals Weak intermolecular forces arising from temporary fluctuations in electron density.0.4-4

Data in the table is generalized for the interaction types.

Hydrogen Bonding Networks in Crystalline Structures Containing Propargyl Ether Functionality

The propargyl ether group of this compound introduces the potential for hydrogen bonding, a highly directional and strong non-covalent interaction. researchgate.net The terminal alkyne proton is weakly acidic and can act as a hydrogen bond donor, while the ether oxygen atoms can act as hydrogen bond acceptors.

C-H···O and C-H···π Interactions: The terminal C-H bond of the propargyl group can form hydrogen bonds with suitable acceptors. In the crystalline state, it is common to observe C-H···O interactions where the hydrogen atom of the alkyne interacts with an oxygen atom of a neighboring molecule, such as the ether oxygen or a carbonyl group if present in a co-crystal. rsc.org For instance, in the crystal structure of propargyl 2-bromo-3-nitrobenzoate, an intermolecular H(ethynyl)···O(carbonyl) distance of 2.39 Å is observed. rsc.org Additionally, the acetylenic proton can interact with the π-system of an aromatic ring, forming C-H···π hydrogen bonds.

Influence on Crystal Packing: These hydrogen bonding interactions play a crucial role in determining the packing of molecules in the crystal lattice, often leading to the formation of well-defined one-, two-, or three-dimensional networks. mdpi.comresearchgate.net In the crystal structure of 4-(prop-2-yn-1-yloxy)benzonitrile, hydrogen bonds between the acetylenic C-H and the cyano nitrogen link molecules into wave-like chains. nih.gov The directionality of these bonds provides a level of predictability in crystal engineering.

Hydrogen Bond TypeDonorAcceptorTypical Distance (Å)
C-H···O Acetylenic C-HEther or Carbonyl Oxygen2.2 - 3.2
C-H···N Acetylenic C-HNitrile Nitrogen2.2 - 3.0
C-H···π Acetylenic C-HAromatic Ring2.5 - 3.5

Data in the table represents typical ranges for these types of interactions.

Design Principles for Supramolecular Scaffolds

The design of supramolecular scaffolds involves the strategic use of non-covalent interactions to assemble molecular units into larger, ordered structures. rsc.org The principles of molecular recognition and self-assembly are central to this process. nih.gov Molecules like this compound can serve as building blocks for such scaffolds due to their combination of interaction sites.

Molecular Recognition and Self-Assembly: The formation of a supramolecular assembly begins with molecular recognition, where specific functional groups of one molecule interact with complementary groups on another. In the case of this compound, the aromatic ring can recognize other aromatic systems through π-π stacking, while the propargyl group can engage in specific hydrogen bonding. This leads to a spontaneous process of self-assembly, where the molecules organize into a thermodynamically stable, ordered structure. mdpi.com

Hierarchical Assembly: Supramolecular scaffolds are often formed through a hierarchical assembly process. Initially, individual molecules form primary structures, such as chains or sheets, through strong, directional interactions like hydrogen bonding. These primary structures then assemble into more complex, three-dimensional architectures driven by weaker, less directional forces like van der Waals interactions. mdpi.com

Computational and Theoretical Studies on 2 Prop 2 Yn 1 Yl Oxy Ethoxy Benzene and Analogous Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a important tool for investigating the complex reaction mechanisms of aryl propargyl ethers, a class of compounds that includes {2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene. These computational methods provide detailed insights into the electronic structure and energetics of reactants, transition states, and products, which is essential for understanding and predicting chemical reactivity. researchgate.netresearchgate.net DFT calculations allow for the exploration of reaction pathways that are often difficult to characterize experimentally. researchgate.net Functionals such as ωB97X-D, M06, and B3LYP are commonly employed to model these systems, providing results that correlate well with experimental observations. nsf.govresearchgate.netnih.gov

The aromatic Claisen rearrangement, a thermally induced researchgate.netresearchgate.net-sigmatropic shift, is a key reaction of aryl propargyl ethers. researchgate.netairitilibrary.comorganic-chemistry.org DFT studies have been instrumental in elucidating the intricate, multi-step mechanism of this transformation. nih.gov The process is initiated by the rate-determining researchgate.netresearchgate.net-sigmatropic rearrangement of the aryl propargyl ether to form a transient ortho-allenyl cyclohexadienone intermediate. nsf.gov

Following the initial rearrangement, the allenyl intermediate undergoes a cascade of reactions, the nature of which is dictated by the substitution pattern of the aromatic ring. nsf.govacs.org

Rearrangement to an Unsubstituted Ortho Carbon: This pathway typically leads to the formation of a benzopyran. nsf.gov The mechanism involves tautomerization of the allenyl intermediate to an enol, a 1,5-hydrogen shift to form a diene, and a subsequent facile electrocyclization. nsf.gov

Rearrangement to a Substituted Ortho Carbon: When the rearrangement occurs at an ortho position bearing a substituent, the subsequent cascade can lead to the formation of complex polycyclic structures, such as a tricyclo[3.2.1.0]octane core. nsf.govacs.org

DFT calculations map these competing pathways, explaining how the initial regioselectivity of the Claisen rearrangement determines the final product architecture. nsf.gov

A significant application of DFT is the calculation of energy profiles for reaction pathways, which involves locating and characterizing the transition state (TS) structures. nsf.gov The TS for the Claisen rearrangement is typically a concerted, cyclic structure, often adopting a chair-like conformation. organic-chemistry.org By calculating the Gibbs free energy of activation (ΔG‡), researchers can predict reaction rates and identify the rate-determining step. nih.gov

These calculations are performed in both the gas phase and in simulated solvent environments using models like the Polarizable Continuum Model (PCM) to better reflect experimental conditions. researchgate.netnih.govairitilibrary.com For the parent aryl propargyl ether Claisen rearrangement, the rate-determining researchgate.netresearchgate.net-sigmatropic step was calculated to have a ΔG‡ of 38.4 kcal/mol in the gas phase and 37.9 kcal/mol in N,N-diethylaniline solvent. researchgate.netnih.gov The specific energy barriers can vary significantly depending on the substrate's structure. nsf.gov For example, in one substituted aniline (B41778) system, the Claisen rearrangement at the C2 position was found to have a Gibbs free energy barrier of 29.1 kcal/mol. nsf.gov

Reaction Step / SubstratePhaseCalculated ΔG‡ (kcal/mol)Note
Aryl Propargyl Ether RearrangementGas38.4Rate-determining step to benzopyran. nih.gov
Aryl Propargyl Ether RearrangementSolvent37.9Rate-determining step to benzofuran. nih.gov
Substrate 28, Rearrangement at C2-29.1Leads to allene (B1206475) product 30. nsf.gov
Substrate 36, Rearrangement at C2-30.7Leads to allene intermediate 37. nsf.gov
Substrate 36, Rearrangement at C6-32.6Kinetically disfavored over C2 rearrangement. nsf.gov
Substrate 48 (Nitro group at C3)-31.7Lower barrier compared to unsubstituted model. nsf.gov

This table presents a selection of calculated energy barriers for the Claisen rearrangement of various aryl propargyl ether systems, illustrating the impact of substitution and reaction site on the energetics.

Computational studies have provided a detailed understanding of how substituents on the aromatic ring influence the reactivity and regioselectivity of the Claisen rearrangement. nsf.govacs.org The electronic nature of the substituent plays a critical role in stabilizing or destabilizing the transition state, thereby affecting the reaction barrier and outcome. nsf.govchemrxiv.orgstackexchange.com

Electronic Effects: Electron-withdrawing groups, such as a nitro group (NO₂), can lower the activation energy and enhance regioselectivity. nsf.gov For instance, a nitro group at the C3 position of the aryl ring was shown to lower the ΔG‡ for rearrangement to 31.7 kcal/mol and preferentially direct the reaction to the C2 position. nsf.gov This is attributed to the inductive stabilization of the partial negative charge that develops at C2 in the transition state. nsf.gov In contrast, an electron-donating amino group at the same position does not provide a similar degree of stabilization. nsf.gov

Regioselectivity: In meta-substituted aryl ethers, electron-donating groups tend to favor migration to the ortho position further away from the substituent, while electron-withdrawing groups favor migration to the closer ortho position. chemrxiv.org DFT calculations explain this by analyzing the relative stabilities of the conformers and transition states leading to the different products. stackexchange.com

Natural Bond Orbital (NBO) analysis further reveals that substituents on the aliphatic propargyl chain can also influence reactivity. Methyl group substitution on the aliphatic segment was found to decrease the donor-acceptor stabilization energy E(2), an effect that favors the Claisen rearrangement. researchgate.netnih.gov

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors derived from DFT calculations serve as powerful tools for interpreting and predicting the chemical behavior of molecules. researchgate.netnih.govablesci.com These indices provide a quantitative measure of various electronic properties related to reactivity. mdpi.comsemanticscholar.org

Key descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to a molecule's ability to donate or accept electrons, respectively. ucsb.edu Molecules with high-energy HOMOs are typically better nucleophiles, while those with low-energy LUMOs are better electrophiles. researchgate.netucsb.edu

Electrophilicity (ω) and Nucleophilicity (N) Indices: These global reactivity indices quantify the electrophilic and nucleophilic character of a molecule. researchgate.netmdpi.com The electrophilicity index measures the stabilization in energy when the system acquires additional electronic charge from the environment. semanticscholar.org

Fukui Functions and Parr Functions: These local reactivity descriptors indicate which atoms within a molecule are most susceptible to nucleophilic or electrophilic attack. mdpi.comsemanticscholar.org

While specific studies detailing all of these indices for this compound are not available, related computational techniques like NBO analysis have been applied to analogous aryl propargyl ethers. nih.gov NBO analysis provides insight into charge distribution and key orbital interactions that stabilize the transition state, explaining observed substituent effects. researchgate.netnih.gov

Molecular Dynamics and Conformational Analysis of Ether Linkages

The flexibility of the ether linkages in molecules like this compound is critical to their reactivity, as the molecule must adopt a specific conformation to achieve the transition state for pericyclic reactions. stackexchange.com Molecular dynamics (MD) simulations and conformational analysis are computational techniques used to explore the potential energy surface and identify low-energy, stable conformations. researchgate.netnih.gov

MD simulations model the atomic motions of the molecule over time, providing a dynamic picture of its behavior. benthamdirect.comnih.gov These studies can reveal the preferred geometries of the ether chains and the energy barriers for rotation around the C-O single bonds. researchgate.net For poly(aryl ether ketones), computational models have successfully predicted ring conformations within crystal structures. nih.gov In the context of the Claisen rearrangement, theoretical studies have shown that the preferred ground-state conformation of the reactant often leads directly to the major isomeric product, highlighting the importance of conformational pre-organization. stackexchange.com

Computational Prediction of Catalytic Species and Rate-Determining Steps

Computational chemistry is a powerful tool for identifying the rate-determining step (RDS) of a complex reaction and for the rational design of catalysts. researchgate.netnih.gov By calculating the energy barriers for each elementary step in a proposed mechanism, the step with the highest activation energy can be identified as the kinetic bottleneck. researchgate.netnih.gov

For the uncatalyzed thermal Claisen rearrangement of aryl propargyl ethers, DFT studies consistently identify the initial researchgate.netresearchgate.net-sigmatropic shift as the rate-determining step. nsf.govnih.govacs.org However, it has also been found that for certain derivatives, the RDS may shift from the sigmatropic rearrangement to a subsequent tautomerization step. researchgate.netnih.gov

Furthermore, computational methods can predict the efficacy of potential catalysts by modeling the catalyzed reaction pathway. rsc.org This involves calculating how a catalyst interacts with the substrate to lower the activation energy of the rate-determining step. researchgate.net For example, DFT calculations on a copper(II)-catalyzed enantioselective Claisen rearrangement suggested that the reaction proceeds via a tight-ion-pair intermediate and that the rate-determining step is the cleavage of the C–O bond, with the catalyst stabilizing the corresponding transition state. rsc.org This predictive capability accelerates the discovery of new and more efficient catalytic systems. nih.govacs.org

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